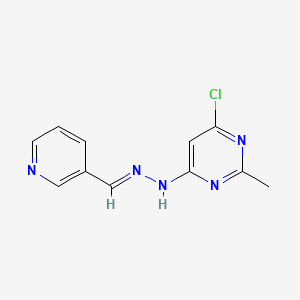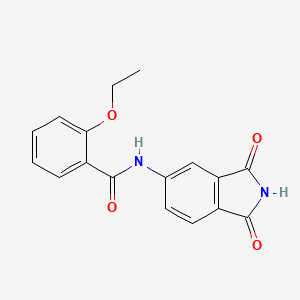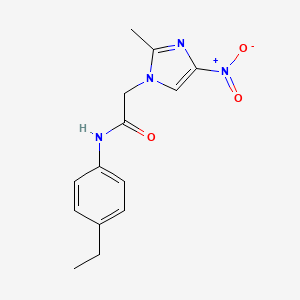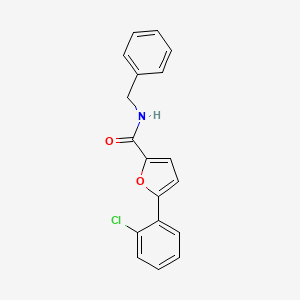
nicotinaldehyde (6-chloro-2-methyl-4-pyrimidinyl)hydrazone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Nicotinaldehyde (6-chloro-2-methyl-4-pyrimidinyl)hydrazone, also known as CL-316243, is a synthetic compound that is widely used in scientific research. It is a selective agonist of the beta-3 adrenergic receptor, which is primarily found in adipose tissue. This receptor plays a crucial role in regulating energy expenditure and thermogenesis, making CL-316243 a valuable tool for studying metabolism and obesity.
作用机制
Nicotinaldehyde (6-chloro-2-methyl-4-pyrimidinyl)hydrazone acts as a selective agonist of the beta-3 adrenergic receptor, which is primarily expressed in adipose tissue. Activation of this receptor leads to the activation of adenylate cyclase and the subsequent production of cyclic AMP (cAMP). Increased levels of cAMP in adipose tissue stimulate the breakdown of stored fat, leading to increased energy expenditure and thermogenesis.
Biochemical and Physiological Effects
nicotinaldehyde (6-chloro-2-methyl-4-pyrimidinyl)hydrazone has been shown to have a number of biochemical and physiological effects. In animal models, it has been found to increase energy expenditure, reduce body weight, and improve glucose tolerance. It has also been shown to increase the expression of genes involved in thermogenesis and fatty acid oxidation.
实验室实验的优点和局限性
One of the main advantages of using nicotinaldehyde (6-chloro-2-methyl-4-pyrimidinyl)hydrazone in lab experiments is its selectivity for the beta-3 adrenergic receptor. This allows researchers to specifically target this receptor and investigate its function without affecting other adrenergic receptors. However, one limitation of using nicotinaldehyde (6-chloro-2-methyl-4-pyrimidinyl)hydrazone is its relatively short half-life, which can make it difficult to maintain stable levels in animal models.
未来方向
There are many potential future directions for research involving nicotinaldehyde (6-chloro-2-methyl-4-pyrimidinyl)hydrazone. One area of interest is the development of novel therapeutics for obesity and related metabolic disorders based on the activation of the beta-3 adrenergic receptor. Another area of interest is the investigation of the role of the beta-3 adrenergic receptor in other tissues and physiological processes, such as the regulation of cardiac function and blood pressure. Additionally, further studies are needed to fully understand the mechanism of action of nicotinaldehyde (6-chloro-2-methyl-4-pyrimidinyl)hydrazone and its potential side effects.
合成方法
Nicotinaldehyde (6-chloro-2-methyl-4-pyrimidinyl)hydrazone can be synthesized using a variety of methods. One common approach involves the reaction of 6-chloro-2-methyl-4-pyrimidinylhydrazine with nicotinaldehyde in the presence of a catalyst such as acetic acid. The resulting product is then purified using column chromatography or recrystallization.
科学研究应用
Nicotinaldehyde (6-chloro-2-methyl-4-pyrimidinyl)hydrazone has been extensively used in scientific research to investigate the function of the beta-3 adrenergic receptor. Studies have shown that nicotinaldehyde (6-chloro-2-methyl-4-pyrimidinyl)hydrazone can increase energy expenditure and promote weight loss in animal models, making it a potential therapeutic target for obesity and related metabolic disorders.
属性
IUPAC Name |
6-chloro-2-methyl-N-[(E)-pyridin-3-ylmethylideneamino]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN5/c1-8-15-10(12)5-11(16-8)17-14-7-9-3-2-4-13-6-9/h2-7H,1H3,(H,15,16,17)/b14-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUTPEPHYDABPRP-VGOFMYFVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)NN=CC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=CC(=N1)Cl)N/N=C/C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-2-methyl-N-[(E)-pyridin-3-ylmethylideneamino]pyrimidin-4-amine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N,N-dimethyl-4-[3-(4-phenyl-1-piperazinyl)-1-propen-1-yl]aniline](/img/structure/B5703849.png)
![methyl [5-(2-methoxy-2-oxoethoxy)-4,7-dimethyl-2-oxo-2H-chromen-3-yl]acetate](/img/structure/B5703857.png)
![3-(2-furyl)-4-methyl-5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-4H-1,2,4-triazole](/img/structure/B5703861.png)

![1-methyl-4-{[5-(2-nitrophenyl)-2-furyl]methyl}-1,4-diazepane](/img/structure/B5703883.png)
![N-(3-acetylphenyl)-2-[5-(2-fluorophenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5703887.png)
![S-{2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl} thiocarbamate](/img/structure/B5703891.png)


![2-[(5-cyclopropyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-methoxyphenyl)acetamide](/img/structure/B5703908.png)

![1-[(4-fluorophenoxy)methyl]-3-nitrobenzene](/img/structure/B5703920.png)